molecular formula C26H24FN3O2S B12551667 Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- CAS No. 848396-13-4

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-

Cat. No.: B12551667
CAS No.: 848396-13-4
M. Wt: 461.6 g/mol
InChI Key: SEYCKNJTNANWQJ-UHFFFAOYSA-N
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Description

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a phenylsulfonyl group. The incorporation of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

CAS No.

848396-13-4

Molecular Formula

C26H24FN3O2S

Molecular Weight

461.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C26H24FN3O2S/c27-22-11-9-20(10-12-22)19-29-13-15-30(16-14-29)25-8-4-5-21-17-24(18-28-26(21)25)33(31,32)23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2

InChI Key

SEYCKNJTNANWQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC4=CC(=CN=C43)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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